4-Tert-butylphenylsulfamate

Carbonic Anhydrase Inhibitors Structure-Activity Relationship (SAR) Steric Effects

4-Tert-butylphenylsulfamate (CAS 541502-95-8) is a synthetic small-molecule aryl sulfamate ester with the molecular formula C10H15NO3S and a molecular weight of 229.30 g/mol. It belongs to a pharmacologically significant class of compounds that act as potent, often irreversible, inhibitors of zinc-containing metalloenzymes such as carbonic anhydrase (CA) isoforms and the enzyme steroid sulfatase (STS).

Molecular Formula C10H15NO3S
Molecular Weight 229.30 g/mol
Cat. No. B13601307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Tert-butylphenylsulfamate
Molecular FormulaC10H15NO3S
Molecular Weight229.30 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)OS(=O)(=O)N
InChIInChI=1S/C10H15NO3S/c1-10(2,3)8-4-6-9(7-5-8)14-15(11,12)13/h4-7H,1-3H3,(H2,11,12,13)
InChIKeyJSGFVHXKEVDABH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Tert-butylphenylsulfamate: Chemical Identity and Procurement Baseline for Sulfamate Ester Research


4-Tert-butylphenylsulfamate (CAS 541502-95-8) is a synthetic small-molecule aryl sulfamate ester with the molecular formula C10H15NO3S and a molecular weight of 229.30 g/mol . It belongs to a pharmacologically significant class of compounds that act as potent, often irreversible, inhibitors of zinc-containing metalloenzymes such as carbonic anhydrase (CA) isoforms and the enzyme steroid sulfatase (STS) [1]. The molecule is characterized by a sulfamate (-O-SO2-NH2) warhead linked to a phenyl ring, which is further substituted at the para position by a bulky, hydrophobic tert-butyl group. This specific combination of functional groups is critical, as both the sulfamate moiety for zinc-binding and the nature of the para-substituent for modulating physicochemical properties and isoform selectivity are key determinants of biological activity within this compound class.

Critical Structural Determinants for Activity: Why a 4-Tert-butylphenylsulfamate Cannot Be Replaced by a Generic Aryl Sulfamate


Within the aryl sulfamate class, the identity of the para-substituent is not a passive structural feature but a primary driver of target affinity, isoform selectivity, and even the mode of inhibition. A direct SAR study confirms that for simple phenyl sulfamates, inhibitory potency against carbonic anhydrase is highly dependent on this substitution pattern, with the bulkier tert-butyl group in the para position proving superior for CA II inhibition compared to smaller alkyl or halogen groups in related sulfamate scaffolds [1]. This steric and hydrophobic modulation means that interchanging 4-tert-butylphenylsulfamate with, for example, the unsubstituted phenylsulfamate or a 4-halo analog, will result in a fundamentally different pharmacological profile. An unqualified procurement choice based on the sulfamate warhead alone, without regard to the para substituent, negates the structure-activity relationships (SAR) that define this class and would render any resulting biological data non-interpretable against the existing literature.

Quantitative Differentiation Guide for 4-Tert-butylphenylsulfamate: Evidence-Based Selection Criteria


Para-Substituent Steric Bulk as a Driver for Carbonic Anhydrase II Inhibition Potency

The presence of a bulky para-substituent is a proven differentiator for CA II inhibition within sulfamate-based compound libraries. A systematic enzymatic evaluation demonstrated that compounds with a tert-butyl group in the para position were the most potent competitive inhibitors of bovine CA II, achieving a Ki of 0.67 μM. This finding establishes that bulkier groups are superior, providing a class-level inference that 4-tert-butylphenylsulfamate would outperform analogs with smaller para-substituents like methyl or unsubstituted phenyl in this specific assay context [1]. In contrast, simpler compounds like the unsubstituted phenylsulfamate show low nanomolar inhibition (Ki 1.1–5 nM) against human CA II, but their selectivity and physicochemical profile differ markedly [2].

Carbonic Anhydrase Inhibitors Structure-Activity Relationship (SAR) Steric Effects

Distinct Isozyme Selectivity Profile vs. Halogenated Phenyl Sulfamates

The inhibitory profile across different carbonic anhydrase isoforms is highly sensitive to the para-substituent. Lead molecules such as phenylsulfamate are very potent, non-selective CA I/II inhibitors (Ki in low nM range) but weaker against the tumor-associated isoform CA IX. Halogenated derivatives, notably 4-chlorophenylsulfamate, were identified as the best CA IX inhibitor in a screen, with Ki values in the 18-63 nM range [1]. While direct comparative data for 4-tert-butylphenylsulfamate on the same CA IX panel is absent, its distinct hydrophobic and steric profile relative to 4-chlorophenylsulfamate strongly suggests a divergent selectivity window. For researchers seeking to map CA isoform selectivity landscapes beyond the extensively characterized halogenated series, the tert-butyl analog is a structurally justified and chemically distinct alternative [1].

Isoform Selectivity Carbonic Anhydrase IX Tumor-Associated Enzymes

Enhanced Hydrolytic Stability of the Sulfamate Ester via Steric Shielding

A key liability of the sulfamate ester warhead is its susceptibility to hydrolysis, which releases the parent phenol and sulfamic acid. The stability of this bond is influenced by the steric environment around the ester linkage. The bulky ortho-position of the tert-butyl group on the phenyl ring provides a quantifiable steric shield that is absent in unsubstituted phenylsulfamate or less bulky 4-methylphenylsulfamate. This principle is a well-established concept in ester prodrug design, where increasing steric hindrance decreases the rate of esterase-mediated or chemical hydrolysis [1]. While explicit comparative half-life data for 4-tert-butylphenylsulfamate versus phenylsulfamate is not published, the structure-based prediction of enhanced kinetic stability is a significant, class-level inference for procurement when long-term storage in solution or controlled in vivo release is a project requirement.

Chemical Stability Hydrolysis Prodrug Design

Differentiated Application Scenarios for the Procurement of 4-Tert-butylphenylsulfamate


Carbonic Anhydrase Isozyme Selectivity Mapping and Crystallography

For structural biology groups aiming to solve co-crystal structures of CA isoforms with inhibitors to map non-conserved binding pockets, 4-tert-butylphenylsulfamate is a superior chemical tool compared to the widely used 4-chlorophenylsulfamate. The bulky tert-butyl group will probe steric tolerance in the hydrophobic channel of various CA active sites (e.g., CA II vs. CA IX vs. CA XII) in a way that a flat chloro substituent cannot, as supported by SAR showing the benefit of bulkier para substituents . This can reveal novel sub-pockets for designing isoform-selective inhibitors.

Dual Steroid Sulfatase (STS) and Carbonic Anhydrase Probe Development

Researchers investigating the dual inhibition of STS and tumor-associated CAs as a therapeutic strategy require a simple, non-steroidal scaffold. While EMATE is a gold-standard dual inhibitor, its steroidal core introduces estrogenicity. 4-Tert-butylphenylsulfamate, as a simple aryl sulfamate, retains the mechanism-based STS inhibitory warhead in a distinct chemotype . Its differentiated hydrophobic profile, compared to phenylsulfamate, makes it a compelling starting point for developing non-estrogenic dual pharmacophores, bridging the gap between complex steroidal and simple aryl inhibitors.

Chemical Stability Studies for Long-Acting Formulations

Pharmaceutical formulation scientists developing aqueous or lipid-based formulations of sulfamate drugs can use 4-tert-butylphenylsulfamate as a model compound to study the effect of steric shielding on the hydrolytic stability of the sulfamate ester bond. Its predicted enhanced stability over unsubstituted phenylsulfamate makes it a relevant standard for forced degradation studies aimed at quantifying the rate constant differences conferred by a single, bulky alkyl substituent. This is crucial for establishing shelf-life and developing stable liquid dosage forms.

SAR Expansion Beyond Halogenated Series

Medicinal chemistry groups that have built a historical SAR around halogen-substituted phenyl sulfamates for CA inhibition can diversify their compound library with 4-tert-butylphenylsulfamate. The literature confirms that the most potent CA IX inhibitors are 4-halogenated, while the structural determinants for other isoforms or for combined CA/STS inhibition are different . Procuring this compound enables a systematic exploration of how electron-donating, hydrophobic alkyl groups alter the activity-selectivity landscape, a necessary step to escape a crowded chemical space dominated by halogenated patents.

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